2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI)
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Overview
Description
2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary substituents.
Alkylation: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Cyclization: The final step involves cyclization to form the cyclohexene ring, which can be achieved through intramolecular aldol condensation or other cyclization techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of 5-oxo-2-methyl-5-propan-2-ylcyclohex-2-en-1-one.
Reduction: Formation of 5-hydroxy-2-methyl-5-propan-2-ylcyclohexane.
Substitution: Formation of 5-chloro-2-methyl-5-propan-2-ylcyclohex-2-en-1-one.
Scientific Research Applications
2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-hydroxy-5-methyl-2-heptanone: Similar structure but with a heptanone backbone.
(5S)-2-(Cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one: Contains a thiazoline ring instead of a cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(5S)-5-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(12)5-4-8(3)9(11)6-10/h4,7,12H,5-6H2,1-3H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWYWFAEONYKR-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@](CC1=O)(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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